molecular formula C18H36O B125625 Elaidyl alcohol CAS No. 506-42-3

Elaidyl alcohol

Cat. No. B125625
CAS RN: 506-42-3
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-MDZDMXLPSA-N
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Description

Elaidyl alcohol is a fatty alcohol that has been identified as a lipid component formed in L-M cultured cells when supplemented with elaidic acid. This alcohol is primarily formed alongside minor constituents such as cetyl, stearoyl, and oleoyl alcohols. The formation of elaidyl alcohol and other fatty alcohols appears to be specific to the supplementation of trans fatty acids, such as elaidate, trans vaccenate, and linolelaidate, as opposed to the addition of stearate and oleate, which do not produce fatty alcohols .

Synthesis Analysis

The synthesis of elaidyl alcohol in L-M cells is induced by the addition of elaidic acid to the culture medium. This process results in the incorporation of elaidic acid into the acyl groups of phospholipids, with elaidate being esterified at both the sn-1 and sn-2 positions of phosphatidylcholine and phosphatidylethanolamine. The presence of elaidic acid leads to an increase in the production of free fatty alcohols, alkyldiacylglycerols, and wax esters/cholesterol esters. The concentration of these free fatty alcohols rises with the concentration of elaidic acid in the growth medium and the duration of exposure .

Molecular Structure Analysis

Elaidyl alcohol is a derivative of elaidic acid, which is a trans fatty acid. The molecular structure of elaidyl alcohol is similar to that of other fatty alcohols, with a hydroxyl group (-OH) replacing the carboxyl group (-COOH) of the fatty acid. The specific molecular transformations and stereochemistry of elaidyl alcohol have been studied through the stereospecific hydroxylation of the alcohol using cold, dilute alkaline potassium permanganate, which yields erythro- and threo-9,10-dihydroxyoctadecanol .

Chemical Reactions Analysis

The chemical reactivity of elaidyl alcohol has been explored through its hydroxylation to form dihydroxy derivatives. The use of phase transfer agents (PTAs) has been shown to facilitate the transport of permanganate ion from the aqueous to the organic phase, which is necessary for the hydroxylation to occur. Without PTAs, the hydroxylation does not take place. Additionally, the periodic acid cleavage of epoxides derived from elaidyl alcohol has been studied, demonstrating that PTAs can accelerate the rate of cleavage to aldehydes under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of elaidyl alcohol are influenced by its fatty alcohol nature and the presence of the trans double bond in its structure. The studies suggest that elaidyl alcohol is associated with both the particulate and supernatant fractions of cells, indicating its amphiphilic character and potential role in membrane dynamics. The accumulation of elaidyl alcohol and its impact on lipid metabolism in L-M cells suggest that it may alter the physical properties of cellular membranes, such as fluidity and permeability .

Scientific Research Applications

1. Chemical Hydroxylation and Epoxide Cleavage

Elaidyl alcohol has been used in chemical research for the stereospecific hydroxylation process. It is hydroxylated using potassium permanganate in a water-methylene chloride system, aided by phase transfer agents. This process results in the formation of dihydroxyoctadecanol. Additionally, elaidyl alcohol is involved in the study of periodic acid cleavage of epoxides, showcasing its relevance in organic chemistry research (Okimoto & Swern, 1977).

2. Impact on Lipid Metabolism

Research has shown that supplementation with elaidic acid leads to the formation of elaidyl alcohol in L-M cells. This process results in the accumulation of fatty alcohols, indicating a specific reaction with trans fatty acids. Such studies highlight elaidyl alcohol's role in understanding lipid metabolism and cellular responses to fatty acid supplementation (Lee, Hougland, & Stephens, 1979).

3. Boron Neutron Capture Therapy (BNCT) Research

Elaidyl alcohol is also studied in the context of Boron Neutron Capture Therapy (BNCT). In research on elaidyl-1,2,-carborane carboxylate (ECC), it's suggested that elaidyl alcohol, resulting from ECC cleavage, is processed in the body like other trans fatty acids. This research contributes to understanding the biocompatibility and toxicity aspects of BNCT, a cancer treatment method (Kallio et al., 1996).

4. Studies in Nonaqueous Systems

Elaidyl alcohol is utilized in studies examining the aggregation behavior of unsaturated long-chain fatty alcohols in nonaqueous systems. Such research is crucial for understanding the properties of these compounds in different solvents and their potential applications in various industrial and pharmaceutical fields (Dunn & Bagby, 1995).

properties

IUPAC Name

(E)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014859
Record name Octadecen-1-ol
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Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Elaidyl alcohol

CAS RN

506-42-3, 26446-12-8
Record name Elaidyl alcohol
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Record name Elaidic alcohol
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Record name Octadecen-1-ol
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Record name Elaidyl alcohol
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Record name Octadecen-1-ol
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Record name Octadecen-1-ol
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Record name (E)-octadec-9-enol
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Record name ELAIDIC ALCOHOL
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
D Swern, EF Jordan Jr, HB Knight - Journal of the American …, 1946 - ACS Publications
… employed for the preparation of elaidyl alcohol. Commercial oleyl alcohol (oleyl alcohol … p, about 30, consisted mainly of elaidyl alcohol and weighed 200 g. Pure elaidyl alcohol, m. …
Number of citations: 16 pubs.acs.org
J Glazer, ED Goddard - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Marsden and Rideal have stated that elaidyl alcohol gives a condensed type of monolayer at 21". The present work shows, however, that at this temperature, elaidyl alcohol forms a …
Number of citations: 14 pubs.rsc.org
T Okimoto, D Swern - Journal of the American Oil Chemists' …, 1977 - Wiley Online Library
… In this paper we are reporting our results on the stereospecific dihydroxylation of oleyl and elaidyl alcohol with alkaline potassium permanganate and the carbon-carbon cleavage of …
Number of citations: 11 aocs.onlinelibrary.wiley.com
ME Dyen, HC Hamann, D Swern - Journal of the American Oil …, 1966 - Wiley Online Library
… in about 55-60% yield on a preparative scale by an improved procedure from commercially pure oleyl alcohol (90-95%) and elaidyl alcohol, respectively, by conversion to the tosylates …
Number of citations: 22 aocs.onlinelibrary.wiley.com
KY Cheah, TS Tang, F Mizukami, S Niwa… - Journal of the American …, 1992 - Springer
… acid to 9-octadecen-l-ol (ohyl + elaidyl alcohol) at low pressure with high yield. Catalyst preparation … Elaidyl alcohol can be further hydrogenated to stearyl alcohol via reaction 9. Over-…
Number of citations: 102 link.springer.com
J Sands, D Auperin, W Snipes - Antimicrobial Agents and …, 1979 - Am Soc Microbiol
… of qp6 at 0and 250C by elaidyl alcohol and y-linolenyl alcohol… difference at 00C: specifically, elaidyl alcohol (at 3.8,uM) does … Figure 3 shows that the antiviral activity of elaidyl alcohol is …
Number of citations: 90 journals.asm.org
M Kallio, J Callaway, E Saario, S Kahl - Cancer Neutron Capture Therapy, 1996 - Springer
… It is likely that in the body ECC will be cleaved into the carborane moiety and elaidyl alcohol. The elaidyl alcohol part will be changed back to elaidic acid, the trans form of oleic acid, …
Number of citations: 1 link.springer.com
G Collin, TP Hilditch - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… WHEN oleyl or elaidyl alcohol (or the acetate) is warmed with a solution of perhydrol in … from oleyl alcohol melts at 82", and that from elaidyl alcohol at 125-126'. Since we desired also to …
Number of citations: 2 pubs.rsc.org
T Lee, AE Hougland, N Stephens - Biochemical and Biophysical Research …, 1979 - Elsevier
… We have identified this lipid component to be a mixture of free fatty alcohols containing primarily elaidyl alcohol with cetyl, stearoyl, and oleoyl alcohols as minor constituents. Formation …
Number of citations: 5 www.sciencedirect.com
F Eilbert, E Thines, O Sterner… - Bioscience, biotechnology …, 1999 - academic.oup.com
… Like oleyl alcohol, elaidyl alcohol and petroselinyl alcohol stimulated infection structure for… This is in agreement with the weaker inducing activity of elaidyl alcohol. The competitive in…
Number of citations: 12 academic.oup.com

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